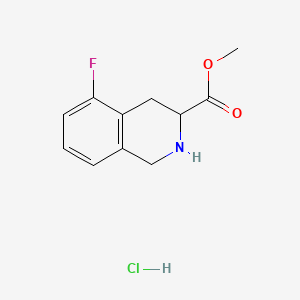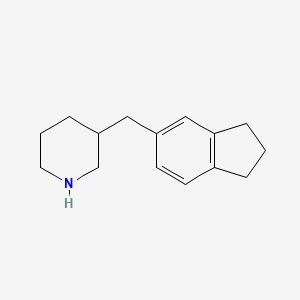![molecular formula C10H16O B15318432 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol CAS No. 50529-82-3](/img/structure/B15318432.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄O₂. It is a bicyclic molecule featuring a norbornene ring structure, which is a type of bridged cyclic hydrocarbon. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation of Norbornene Derivatives: One common synthetic route involves the hydroboration of norbornene derivatives followed by oxidation. This method typically uses borane (BH₃) as the hydroborating agent and hydrogen peroxide (H₂O₂) as the oxidizing agent.
Hydroformylation of Norbornene: Another approach is the hydroformylation of norbornene, which involves the reaction of norbornene with carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium-based catalyst.
Industrial Production Methods: In industrial settings, the compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at various positions on the norbornene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Norbornene-2-carboxylic acid and norbornene-2-aldehyde.
Reduction Products: Norbornene-2-ol and norbornene-2-amine.
Substitution Products: Various substituted norbornene derivatives.
Applications De Recherche Scientifique
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is employed in the production of polymers and other materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Norbornene-2-ol: A closely related compound with similar reactivity and applications.
Norbornene-2-carboxylic acid:
Bicyclo[2.2.2]oct-5-ene-2,3-diol: A compound with a slightly different ring structure but similar chemical properties.
Uniqueness: 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol is unique due to its specific structural features, such as the presence of the norbornene ring, which imparts distinct reactivity and stability compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
50529-82-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]hept-5-enyl)propan-1-ol |
InChI |
InChI=1S/C10H16O/c11-5-1-2-9-6-8-3-4-10(9)7-8/h3-4,8-11H,1-2,5-7H2 |
Clé InChI |
RRQIBICVEGYMKJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)



![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)



![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)



